molecular formula C23H26N6 B2994927 4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896068-91-0

4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2994927
CAS No.: 896068-91-0
M. Wt: 386.503
InChI Key: DHEJWDFQQLTMFV-UHFFFAOYSA-N
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Description

The compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to be versatile scaffolds in drug design and discovery . They have been used as building blocks for developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various synthetic approaches have been summarized, including the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Scientific Research Applications

PET Imaging Agent Synthesis

A study conducted by (Xiaohong Wang et al., 2018) synthesized a reference standard and its precursor from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. The target tracer prepared showed significant potential as a PET imaging agent for imaging IRAK4 enzyme in neuroinflammation, indicating its relevance in neuroscientific research.

Anticancer and Anti-inflammatory Agents

Research by (A. Rahmouni et al., 2016) on novel pyrazolopyrimidines derivatives showed anticancer and anti-5-lipoxygenase activities. The synthesis and biological evaluation of these compounds highlight their potential as therapeutic agents against cancer and inflammation.

COX-2 Selective Inhibition

A study by (D. Raffa et al., 2009) on pyrazolo[3,4‐d]pyrimidine derivatives investigated their pharmacological properties as COX-2 selective inhibitors. The synthesis yielded compounds with superior inhibitory profiles against COX-2, contributing to anti-inflammatory research.

Antimicrobial Agents

Research on pyrazolo[3,4-d]pyrimidine-based inhibitors of Staphlococcus aureus DNA polymerase III by (Amjad Ali et al., 2003) introduced a novel class of antimicrobials. These derivatives represent significant advances in combating Gram-positive bacterial infections.

Synthesis and Biological Evaluation

The synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, as explored by (K. Atta et al., 2019), displayed anti-proliferative effects against human breast cancer cells. This study underscores the role of these compounds in developing cancer therapies.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the broad range of medicinal properties associated with the pyrazolo[1,5-a]pyrimidine family . Additionally, further studies could focus on optimizing the synthetic pathways and studying its multiple applications .

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-16-13-17(2)24-22-21(16)23-25-18(3)14-20(29(23)26-22)28-11-9-27(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJWDFQQLTMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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